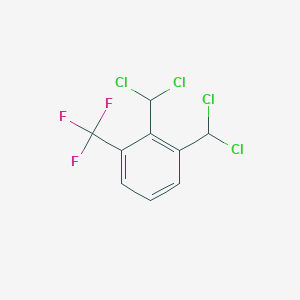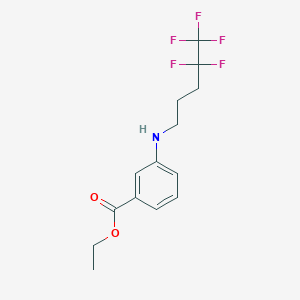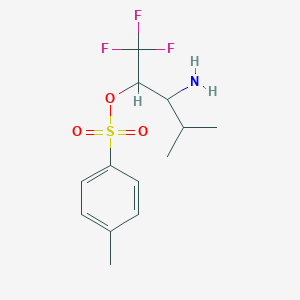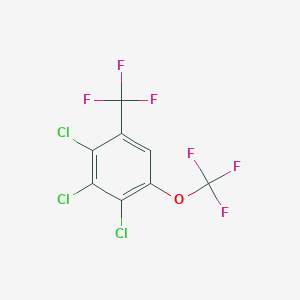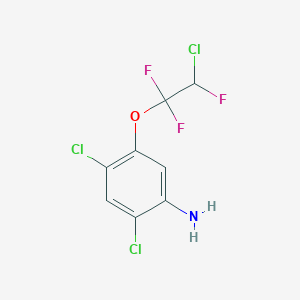
2,4-Dichloro-5-(2-chloro-1,1,2-trifluoroethoxy)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dichloro-5-(2-chloro-1,1,2-trifluoroethoxy)aniline, or 2,4-D, is a chlorinated aniline that is used in a variety of scientific research applications. It is a versatile compound that can be used as an intermediate in the synthesis of organic compounds, as a reagent for organic reactions, and as a tool for investigating biochemical and physiological processes.
科学的研究の応用
2,4-D is used as an intermediate in the synthesis of organic compounds, as a reagent for organic reactions, and as a tool for investigating biochemical and physiological processes. It is also used in the synthesis of pharmaceuticals and pesticides, and as a catalyst for various chemical reactions.
作用機序
2,4-D is a chlorinated aniline, and its mechanism of action is believed to be due to its ability to interact with a variety of proteins and enzymes. Specifically, it is believed to inhibit the activity of enzymes involved in the synthesis of prostaglandins, which are important regulators of inflammation and other physiological processes.
Biochemical and Physiological Effects
2,4-D has been shown to have a variety of biochemical and physiological effects. In laboratory studies, it has been shown to inhibit the activity of enzymes involved in the synthesis of prostaglandins, which are important regulators of inflammation and other physiological processes. It has also been shown to inhibit the activity of enzymes involved in the synthesis of neurotransmitters, which are important regulators of mood and behavior. Additionally, it has been shown to inhibit the activity of enzymes involved in the synthesis of lipids, which are important components of cellular membranes.
実験室実験の利点と制限
2,4-D is a versatile compound that can be used in a variety of laboratory experiments. Its advantages include its availability, its low cost, and its relatively low toxicity. However, it also has some limitations, including its relatively short shelf life and its susceptibility to oxidation when exposed to air. Additionally, it can be difficult to obtain in large quantities, and it can be difficult to store and handle in the laboratory.
将来の方向性
The potential future directions for 2,4-D research are numerous. For example, further research could be conducted to investigate the effects of 2,4-D on other physiological processes, such as the immune response, the cardiovascular system, and the nervous system. Additionally, further research could be conducted to investigate the potential therapeutic applications of 2,4-D, such as its use in the treatment of inflammatory diseases and other conditions. Finally, further research could be conducted to investigate the potential environmental implications of 2,4-D, such as its potential to contaminate groundwater and surface water sources.
合成法
2,4-D can be synthesized by a variety of methods, including the reaction of 2,4-dichloroaniline with trifluoroacetic acid and anhydrous aluminum chloride. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, at temperatures ranging from 0°C to 50°C. The reaction is typically complete within 24 hours, and yields a white solid product with a melting point of between 85°C and 88°C.
特性
IUPAC Name |
2,4-dichloro-5-(2-chloro-1,1,2-trifluoroethoxy)aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl3F3NO/c9-3-1-4(10)6(2-5(3)15)16-8(13,14)7(11)12/h1-2,7H,15H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGCTTYFIRZZESG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1OC(C(F)Cl)(F)F)Cl)Cl)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl3F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloro-5-(2-chloro-1,1,2-trifluoroethoxy)aniline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3,3,3-Trifluoro-1-(trifluoromethyl)-1-propenyl]oxy-anisole, 90%](/img/structure/B6311562.png)







